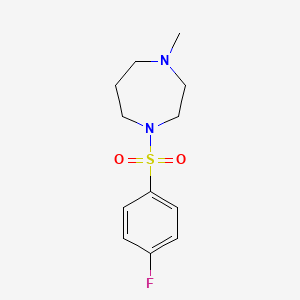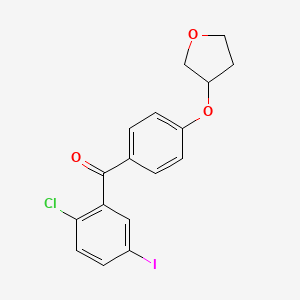
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone is a chemical compound with the molecular formula C17H14ClIO3 and a molecular weight of 428.65 g/mol . This compound is an intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter-2 (SGLT-2) inhibitor used to improve glycemic control in diabetic patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone involves several steps. One of the key steps includes the reaction of the fluoride precursor with (S)-3-hydroxytetrahydrofuran in the presence of potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction is carried out at a temperature range of 16 to 25°C over a period of 3 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the intermediate is suitable for further use in the synthesis of Empagliflozin .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chloro and iodo groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the compound .
Applications De Recherche Scientifique
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone is primarily used as an intermediate in the synthesis of Empagliflozin . Empagliflozin is a medication used to improve glycemic control in patients with type 2 diabetes by inhibiting the SGLT-2 protein, which is responsible for glucose reabsorption in the kidneys . This compound’s role as an intermediate makes it valuable in pharmaceutical research and development.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone is related to its role as an intermediate in the synthesis of Empagliflozin. Empagliflozin works by inhibiting the SGLT-2 protein, which reduces glucose reabsorption in the kidneys and promotes glucose excretion in the urine . This helps to lower blood glucose levels in diabetic patients .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone: An intermediate in the synthesis of Empagliflozin.
This compound: Another intermediate with similar properties and uses.
Uniqueness
The uniqueness of this compound lies in its specific structure, which makes it an essential intermediate in the synthesis of Empagliflozin. Its ability to undergo various chemical reactions and form stable intermediates is crucial for the production of this important medication .
Propriétés
IUPAC Name |
(2-chloro-5-iodophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJCIOCSVFCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
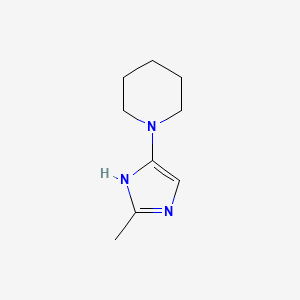
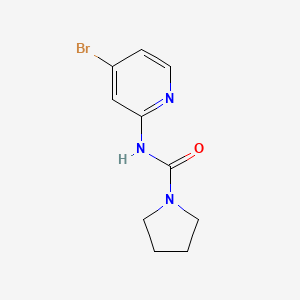
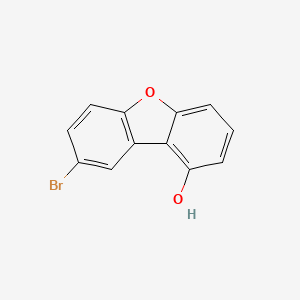
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
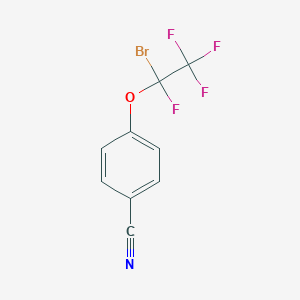
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
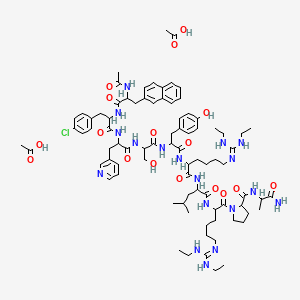
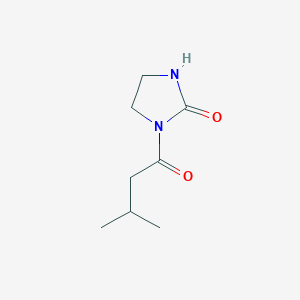
![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)


